

Physicochemical Properties of L-Malate in Aqueous Solution: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-malate*

Cat. No.: *B1240339*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **L-malate** in aqueous solutions. The information herein is intended to support research, development, and formulation activities involving this important organic acid. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **L-malate** in aqueous solution.

Table 1: Solubility of L-Malic Acid in Water

Temperature (°C)	Solubility (g/100 g Water)	Molar Solubility (mol/kg Water)
10	117.9	8.79
20	132.0 ^[1]	9.84
25	144.9	10.81
30	159.2	11.87
40	191.2	14.26
50	229.7	17.13
60	275.3	20.53
70	328.8	24.52
80	391.1	29.16
90	463.3	34.55
100	546.8	40.78

Data synthesized from multiple sources and general trends.

Table 2: Acid Dissociation Constants (pKa) of L-Malic Acid in Water at 25°C

pKa	Value	Description
pKa ₁	3.40 - 3.46	First carboxylic acid dissociation
pKa ₂	5.10 - 5.20	Second carboxylic acid dissociation

Values obtained from various chemical data sources.^[2]

Table 3: Density of Aqueous L-Malic Acid Solutions at 25°C

The density (ρ) of an aqueous L-malic acid solution at 25°C can be estimated using the following equation, where wt is the weight percent of malic acid in the solution:

$$\rho \text{ (g/cm}^3\text{)} = 0.99705 + 0.0038044 \times \text{wt} + 1.5176\text{E-}5 \times \text{wt}^2\text{[3]}$$

Concentration (wt%)	Calculated Density (g/cm ³)
5	1.016
10	1.036
20	1.074
30	1.114
40	1.156
50	1.200

Table 4: Viscosity and Refractive Index of Aqueous L-Malic Acid Solutions

Comprehensive experimental data for the viscosity and refractive index of L-malic acid solutions across a wide range of concentrations and temperatures is not readily available in tabulated form in the public domain. However, it is established that both viscosity and refractive index increase with increasing **L-malate** concentration. For specific applications requiring precise data, experimental determination is recommended.

Experimental Protocols

Determination of Aqueous Solubility of L-Malic Acid

This protocol outlines the isothermal equilibrium method for determining the solubility of L-malic acid in water at a specific temperature.

Materials:

- L-Malic acid, analytical grade
- Deionized water
- Constant temperature water bath or incubator
- Stirring plate and magnetic stir bars
- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- Calibrated pH meter
- Burette and standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Phenolphthalein indicator

Procedure:

- Preparation of Saturated Solution:
 1. Add an excess amount of L-malic acid to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel connected to the water bath). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
 2. Place the container in the constant temperature water bath and stir the mixture vigorously using a magnetic stir bar.
 3. Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Periodically check for the continued presence of undissolved solid.
- Sample Collection and Analysis:
 1. Once equilibrium is reached, stop stirring and allow the solid to settle for at least 1 hour at the set temperature.
 2. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

3. Immediately filter the aliquot through a 0.45 μm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
 4. Record the exact volume of the filtered solution and weigh the flask to determine the mass of the solution.
 5. Dilute the filtered sample with a known volume of deionized water to a suitable concentration for titration.
 6. Add a few drops of phenolphthalein indicator to the diluted sample.
 7. Titrate the sample with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
- Calculation of Solubility:
 1. Calculate the moles of L-malic acid in the titrated sample using the stoichiometry of the neutralization reaction (1 mole of L-malic acid reacts with 2 moles of NaOH to the second equivalence point).
 2. Determine the concentration of L-malic acid in the original saturated solution, accounting for the dilution.
 3. Express the solubility in the desired units (e.g., g/100 g water, mol/kg water).

Determination of pKa Values by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants ($\text{pK}_{\text{a}1}$ and $\text{pK}_{\text{a}2}$) of L-malic acid using potentiometric titration.

Materials:

- L-Malic acid, analytical grade
- Deionized water (carbonate-free)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

- Calibrated pH meter with a combination pH electrode
- Burette (manual or automatic)
- Stirring plate and magnetic stir bar
- Beaker

Procedure:

- Preparation:
 1. Accurately weigh a known amount of L-malic acid and dissolve it in a known volume of carbonate-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).
 2. Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
 3. Rinse the burette and fill it with the standardized NaOH solution, ensuring no air bubbles are present in the tip.
- Titration:
 1. Place a known volume of the L-malic acid solution into a beaker and add a magnetic stir bar.
 2. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 3. Begin stirring the solution at a constant, moderate speed.
 4. Record the initial pH of the solution.
 5. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
 6. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

7. Continue adding titrant until the pH has risen significantly past the second expected equivalence point (for L-malic acid, this will be above pH 9).

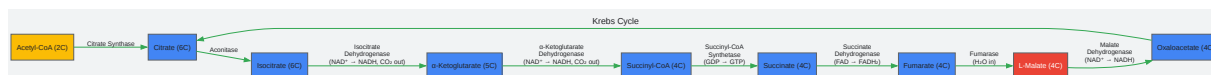
- Data Analysis:

1. Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
2. Determine the two equivalence points (V_{e1} and V_{e2}) from the points of inflection on the titration curve. This can be done more accurately by plotting the first derivative ($\Delta\text{pH}/\Delta V$) or second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration curve.
3. The first half-equivalence point occurs at $V_{e1} / 2$. The pH at this volume is equal to pK_{a1} .
4. The second half-equivalence point occurs at $(V_{e1} + V_{e2}) / 2$. The pH at this volume is equal to pK_{a2} .

Signaling Pathways and Logical Relationships

L-Malate in the Krebs Cycle

L-malate is a key intermediate in the Krebs (Citric Acid) Cycle, a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the cyclical process and the position of **L-malate** within it.

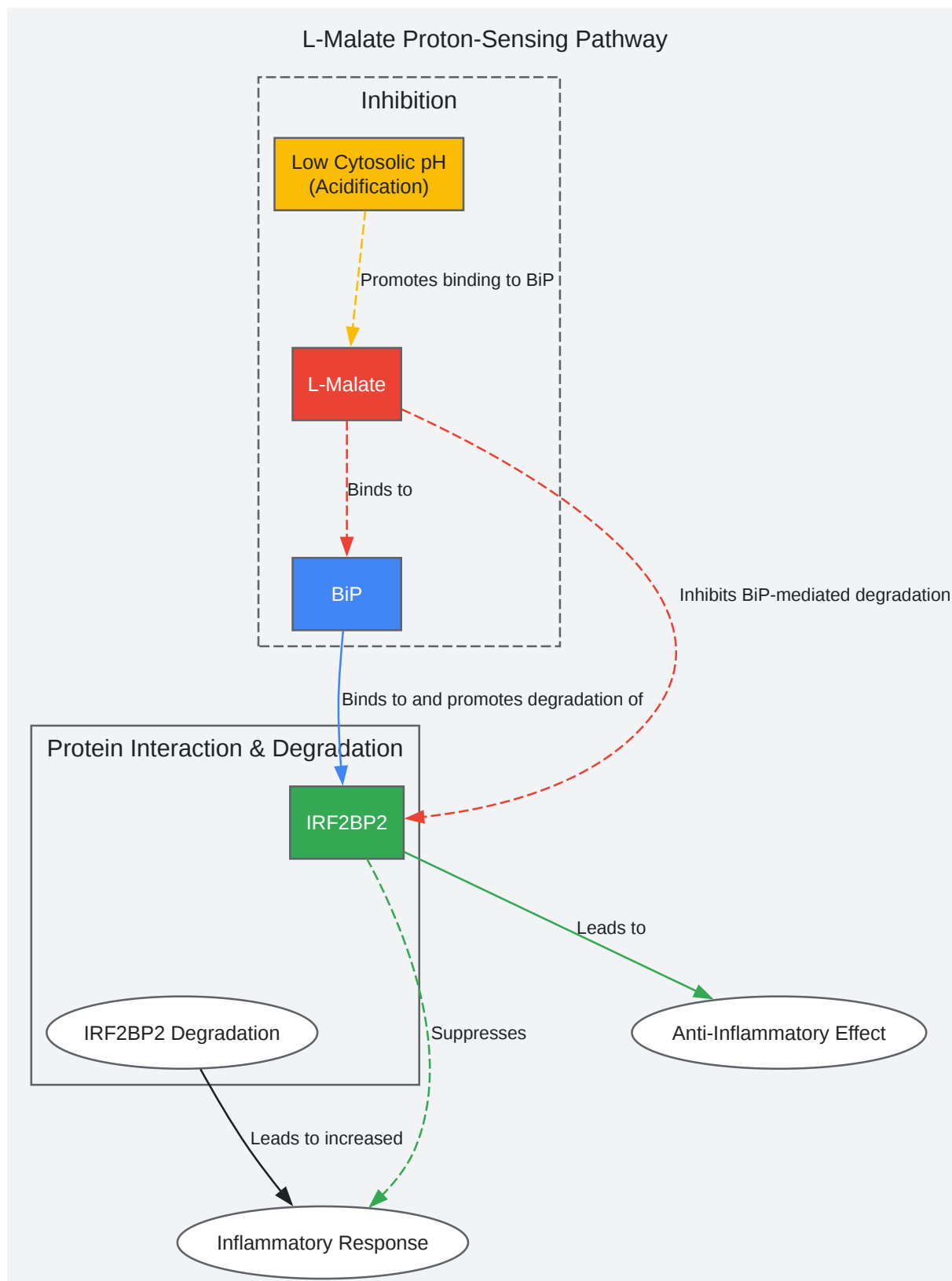


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Figure 1: The role of **L-Malate** in the Krebs Cycle.

L-Malate Mediated Proton-Sensing and Anti-Inflammatory Pathway

Recent research has identified a signaling pathway where **L-malate** acts as a sensor of cytosolic pH to regulate inflammation. This pathway involves the interaction of **L-malate** with Binding Immunoglobulin Protein (BiP) and Interferon Regulatory Factor 2 Binding Protein 2 (IRF2BP2).



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Figure 2: **L-Malate**'s role in the proton-sensing anti-inflammatory pathway.

Stability in Aqueous Solution

L-malic acid is generally stable in aqueous solutions under normal storage conditions.[4] However, at elevated temperatures (above 150°C), it can undergo dehydration to form fumaric acid and maleic anhydride.[1] The stability can also be influenced by pH and the presence of microorganisms, which can metabolize **L-malate**. For long-term storage, sterile, buffered solutions stored at cool temperatures are recommended.

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